molecular formula C16H16FNO2 B5013726 N-(2-fluorophenyl)-4-isopropoxybenzamide

N-(2-fluorophenyl)-4-isopropoxybenzamide

Cat. No.: B5013726
M. Wt: 273.30 g/mol
InChI Key: VXQTVZPKJMOMOZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzoyl group attached to a 2-fluorophenylamine moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11(2)20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQTVZPKJMOMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-isopropoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 4-isopropoxybenzoic acid.

    Amide Bond Formation: The 2-fluoroaniline is reacted with 4-isopropoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2-fluorophenyl)-4-isopropoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The isopropoxy group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Functional Groups
N-(2-fluorophenyl)-4-isopropoxybenzamide Benzamide 2-fluorophenyl, 4-isopropoxy ~287.3 g/mol* Amide, Fluoro, Isopropoxy
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-isopropoxybenzamide Benzamide + Thiazole 2,4-difluorophenyl, 4-isopropoxy, thiazole 374.4 g/mol Amide, Thiazole, Multiple Fluoros
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide Benzamide + Cyanoenamine 2-chloro-6-fluorophenyl, cyano, hydroxy ~466.8 g/mol* Amide, Cyano, Hydroxy, Halogens
N-(2-nitrophenyl)-4-bromo-benzamide Benzamide 2-nitrophenyl, 4-bromo ~305.1 g/mol* Amide, Nitro, Bromo

*Estimated based on chemical formula.

  • However, nitro groups may increase reactivity in nucleophilic environments . The 2,4-difluorophenyl substituent in amplifies lipophilicity and may improve membrane permeability compared to mono-fluoro analogs .
  • Steric and Solubility Effects: The 4-isopropoxy group in the target compound and introduces steric bulk, which could hinder rotational freedom and affect binding to biological targets.

Spectroscopic Characteristics

Table 2: IR and NMR Spectral Trends
Compound Type IR Stretching (cm⁻¹) ¹H-NMR/¹³C-NMR Features Evidence Source
Benzamide derivatives C=O (1660–1680) Amide proton δ 8–10 ppm; aromatic signals split by substituents
Thiazole-containing benzamide C=O (similar range) + C-S (600–700) Thiazole ring protons δ 7–8 ppm; distinct fluorine coupling
Nitro-substituted benzamide C=O (1650–1670) + NO₂ (1520, 1350) Nitro group deshields adjacent protons; bromine affects chemical shifts
  • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with trends in , while the absence of nitro or thiazole-related bands distinguishes it from and .
  • Fluorine atoms in all analogs cause characteristic splitting in NMR spectra due to ¹⁹F-¹H coupling .

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